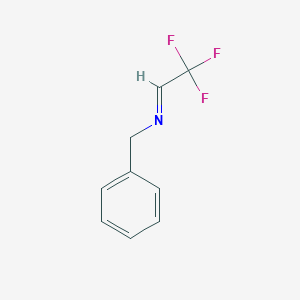

N-(2,2,2-Trifluoroethylidene)benzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVQGHKZKUEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435978 | |

| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-85-9 | |

| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Advantage of Fluorine and Trifluoromethyl Groups

The introduction of fluorine and, more specifically, the trifluoromethyl (CF3) group into organic scaffolds imparts a unique set of properties that can dramatically alter a molecule's physical, chemical, and biological characteristics. rsc.orgnih.gov The high electronegativity of fluorine atoms, second only to oxygen, and the robust strength of the carbon-fluorine bond contribute to enhanced metabolic stability and increased resistance to degradation. mdpi.com This makes trifluoromethylated compounds particularly attractive in drug discovery, where prolonging a drug's half-life is a critical objective. mdpi.com

The trifluoromethyl group is often employed as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties. wikipedia.org Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups and modulate the electronic properties of aromatic rings. mdpi.comwikipedia.org Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, enhancing its bioavailability. nih.govmdpi.com The prevalence of CF3-containing drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), underscores the profound impact of this functional group in medicinal chemistry. wikipedia.org

The Imine Functionality: a Versatile Synthetic Crossroads

Imines, characterized by a carbon-nitrogen double bond, are fundamental intermediates in organic synthesis, serving as pivotal precursors for the construction of a vast array of nitrogen-containing heterocycles and amines. nih.govyoutube.com Their dual reactivity, capable of acting as both electrophiles at the imine carbon and nucleophiles after conversion to enamines, provides chemists with a flexible toolkit for carbon-carbon and carbon-heteroatom bond formation. nih.gov

The synthesis of imines is typically achieved through the condensation of a primary amine with an aldehyde or ketone. acs.org This reaction is often reversible and requires the removal of water to drive the equilibrium towards the product. youtube.com Once formed, imines can undergo a variety of transformations, including reduction to amines, nucleophilic addition to the carbon of the C=N bond, and cycloaddition reactions. acs.orgnih.gov The development of asymmetric methods for these transformations, often employing chiral catalysts or auxiliaries, has further expanded the utility of imines in the stereoselective synthesis of complex molecules. acs.orgnih.gov

N 2,2,2 Trifluoroethylidene Benzylamine: a Key Player in Trifluoromethylated Synthesis

Condensation Reactions with Fluoral Hydrate and Trifluoroacetaldehyde (B10831) Derivatives

The most direct route to this compound involves the condensation of a primary amine with a trifluoroacetaldehyde equivalent, such as fluoral hydrate. This approach is based on the classical formation of Schiff bases.

Conventional methods for the synthesis of trifluoromethyl imines, including this compound, often rely on the condensation reaction between a primary amine and a trifluoroacetaldehyde source. To drive the reaction towards the imine product, the removal of water is essential. One of the most common techniques to achieve this is the use of a Dean-Stark apparatus during reflux. In this setup, the reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, allowing for the continuous removal of water and shifting the equilibrium towards the formation of the imine.

Acid catalysis is frequently employed to accelerate the reaction. p-Toluenesulfonic acid (p-TsOH) is a widely used catalyst for this purpose. The catalytic cycle involves the protonation of the carbonyl oxygen of the trifluoroacetaldehyde derivative, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

| Catalyst | Solvent | Conditions | Typical Yield | Reference |

| p-Toluenesulfonic acid | Toluene | Dean-Stark Reflux | Moderate to High | |

| None (thermal) | Toluene | Dean-Stark Reflux | Lower |

It is important to note that while effective, these conventional methods often require high temperatures, long reaction times, and the use of volatile organic solvents, which can have environmental drawbacks.

In recent years, mechanochemistry has emerged as a sustainable alternative to traditional solvent-based synthesis. This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. For the synthesis of fluorinated imines, solvent-free mechanochemical approaches have been successfully developed.

In a typical procedure, a mixture of the primary amine and the trifluoroacetaldehyde derivative is subjected to high-energy ball milling. The mechanical force provides the energy required to overcome the activation barrier of the reaction, leading to the formation of the imine without the need for a solvent. This method offers several advantages, including reduced waste, shorter reaction times, and often, improved yields compared to conventional methods.

| Reactants | Milling Conditions | Reaction Time | Yield | Reference |

| Benzylamine (B48309), Fluoral Hydrate | Ball Milling (e.g., 30 Hz) | 30-60 min | High | |

| Various amines and fluorinated carbonyls | Grinding | Variable | Good to Excellent |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of trifluoromethyl imines has been shown to dramatically reduce reaction times from hours to minutes.

The efficiency of microwave-assisted synthesis can be further enhanced by the use of solid acid or superacid catalysts. These catalysts provide a heterogeneous reaction environment, simplifying product purification. For instance, solid-supported catalysts can be easily filtered off at the end of the reaction. Superacids, with their extremely high acidity, are particularly effective in activating the carbonyl group of trifluoroacetaldehyde derivatives, even for less reactive amines.

| Catalyst Type | Conditions | Reaction Time | Key Advantage | Reference |

| Solid Acid (e.g., Montmorillonite K-10) | Microwave Irradiation (e.g., 100-150 W) | 5-15 min | Ease of separation, reusability | |

| Superacid (e.g., Nafion-H) | Microwave Irradiation | < 5 min | High catalytic activity, short reaction times |

Formation from Trifluoromethyl Ketones and Primary Amines

The reaction between a trifluoromethyl ketone and a primary amine can be sensitive to the basicity of the reaction medium. Under strongly basic conditions, side reactions can occur, leading to lower yields of the desired imine. To circumvent this, strategies employing "low-basic" conditions have been developed.

These conditions often involve the use of a mild base or a buffer system to maintain a pH that is optimal for imine formation while minimizing side reactions. For example, the reaction can be carried out in the presence of a stoichiometric amount of a non-nucleophilic base that is just strong enough to facilitate the deprotonation steps in the mechanism but not so strong as to promote undesired pathways.

A significant challenge in the synthesis of trifluoromethyl imines from trifluoromethyl ketones arises when the ketone is electronically deactivated. The strong electron-withdrawing nature of the trifluoromethyl group can reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack by the amine.

To overcome this energy barrier, several strategies have been employed. One approach is the use of highly reactive amines. Another effective method is the use of strong Lewis acid catalysts, which can coordinate to the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. Furthermore, as mentioned previously, microwave irradiation can provide the necessary energy to drive these challenging reactions to completion in a short amount of time.

Oxidative Coupling and Related Methodologies for Imine Generation from Amines

The direct oxidative coupling of primary amines presents an efficient and atom-economical route to imine synthesis, often utilizing environmentally benign oxidants like molecular oxygen. This approach typically involves the self-coupling of a primary amine or a cross-coupling between two different amines, catalyzed by various metal complexes or metal-free systems. While a direct synthesis of this compound via this method is not prominently documented, the principles are well-established through the synthesis of related imines, particularly from benzylamine derivatives.

Research has explored a variety of catalytic systems to facilitate the aerobic oxidative coupling of benzylamines. These methods provide greener alternatives to traditional condensation reactions by avoiding stoichiometric and often harsh dehydrating agents.

Cobalt-Catalyzed Oxidative Coupling

Cobalt-based catalysts have proven effective for the oxidative coupling of primary amines. In one approach, simple cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyzes the additive-free oxidative coupling of various benzylamine and heteroaryl methanamine compounds, producing the corresponding imines in good to excellent yields. x-mol.com This system demonstrates high performance and relies on a readily available and eco-friendly catalyst. x-mol.com

Another sophisticated cobalt catalyst, Cobalt(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin, efficiently catalyzes the oxidative coupling of benzylamines to imines using molecular oxygen. acs.org The presence of the β-CF₃ groups on the porphyrin ligand enhances the catalyst's selectivity and results in a very high turnover number. acs.org This reaction is scalable and offers a practical method for the large-scale preparation of imines. acs.org

Table 1: Cobalt-Catalyzed Oxidative Coupling of Benzylamines

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CoCl₂·6H₂O | Benzylamine | O₂ | Toluene | 100 | 12 | 95 | x-mol.com |

| Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin | Benzylamine | O₂ | Benzene | 60 | 1 | 99 | acs.org |

| Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin | 4-Methoxybenzylamine | O₂ | Benzene | 60 | 1 | 99 | acs.org |

| Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin | 4-Chlorobenzylamine | O₂ | Benzene | 60 | 1.5 | 99 | acs.org |

Other Catalytic Systems

Beyond cobalt, other systems have been developed for the oxidative coupling of amines. A novel co-catalytic system using a gold nanoparticle-organic nanotube hybrid (AuONT) combined with gallacetophenone (B154301) has been shown to be highly efficient. rsc.org This system operates in water at room temperature under an ambient atmosphere, making it a sustainable choice. rsc.org

Photocatalysis offers another green approach. A donor-acceptor type small organic molecular photocatalyst, Ph-BT-Ph, utilizes natural sunlight and O₂ as a green oxidant for the direct oxidative coupling of amines. rsc.org This method is highly efficient, achieving over 99% conversion of amine to imine with high selectivity in just two hours, requiring only a catalytic amount of the photosensitizer and a brief initial purge with oxygen. rsc.org

Transition-metal-free systems have also been reported. Certain metal-organic frameworks (MOFs) can catalyze the solventless oxidative coupling of amines with high activity and selectivity. nih.gov These systems are compatible with a range of substrates, including aliphatic and secondary amines, and the catalyst demonstrates high stability and recyclability. nih.gov

Table 2: Various Catalytic Systems for Oxidative Coupling of Benzylamine

| Catalyst System | Oxidant | Solvent | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| AuONT / Gallacetophenone | Air | Water | Room Temp | 24 | 95 | rsc.orgrsc.org |

| Ph-BT-Ph (Photocatalyst) | O₂ | Acetonitrile | Sunlight | 2 | >99 | rsc.org |

| MnSO₄ / TBHP | TBHP | Acetonitrile | 80 °C | 3.5 | High | orientjchem.org |

| Cu/chitosan beads / TBHP | TBHP | Acetonitrile | 80 °C | 0.5 | 98 | orientjchem.org |

While these oxidative coupling methodologies are robust for producing imines from primary amines like benzylamine, their application for the synthesis of trifluoromethyl imines, such as this compound, typically follows different synthetic pathways, most commonly the condensation of a trifluoromethyl ketone with a primary amine. nih.gov

Nucleophilic Additions to the Imine Carbon

The electrophilic nature of the carbon-nitrogen double bond in this compound is significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. psu.edu This heightened electrophilicity makes the imine carbon a prime target for a variety of nucleophiles.

Trifluoromethylation of Imines

The introduction of a second trifluoromethyl group can be achieved through nucleophilic trifluoromethylation. While simple imines often exhibit low reactivity, the use of N-substituted analogues, such as N-tosylimines, can significantly enhance the reaction's success. acs.org

CF3I/TDAE Reagent: The combination of trifluoromethyl iodide (CF3I) and tetrakis(dimethylamino)ethylene (B1198057) (TDAE) generates a potent nucleophilic trifluoromethylating agent. acs.orgnih.gov This system has proven effective for the trifluoromethylation of N-tosyl aldimines, providing a viable alternative to other methods. acs.orgacs.org The reaction proceeds through a two-electron transfer from TDAE to CF3I, forming a stabilized TDAE dication/trifluoromethyl anion complex which then delivers the trifluoromethyl anion to the imine. acs.org This method is generally straightforward experimentally but is typically limited to non-enolizable aldimines. acs.orgresearchgate.net

Ruppert's Reagent (Me3SiCF3)/P(t-Bu)3-DMF System: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), is a widely utilized reagent for nucleophilic trifluoromethylation. sigmaaldrich.com Its reaction with imines, often activated by a fluoride (B91410) source, provides a pathway to α-trifluoromethylated amines. enamine.netnih.gov The reactivity of imines towards Me3SiCF3 can be significantly increased by using N-tosylimines. acs.org Recent developments have explored variations in catalysts and conditions to improve efficiency and expand the substrate scope. sigmaaldrich.com For instance, the use of acidic conditions can facilitate the reaction with cyclic imines. researchgate.netresearchgate.net

Interactive Table: Trifluoromethylation of Imines

| Reagent System | Imine Type | Key Features | Reference |

|---|---|---|---|

| CF3I/TDAE | N-tosyl aldimines | Effective for non-enolizable aldimines. | acs.orgresearchgate.net |

| Me3SiCF3/P(t-Bu)3-DMF | N-unactivated imines, N-tosylimines | Broadly applicable, reactivity enhanced by N-tosyl group. | acs.orgsigmaaldrich.com |

Addition of Organometallic Reagents to Trifluoromethyl Aldimines

Organometallic reagents, such as Grignard and Barbier reagents, are powerful tools for forming carbon-carbon bonds. thieme.de Their addition to trifluoromethyl aldimines provides access to a range of chiral amines. psu.edu

Barbier Reaction: Trifluoromethyl aldimines can react with allyl bromides in the presence of activated zinc under Barbier conditions to yield homoallylamines. nih.gov This reaction can be performed in solvents like DMF at room temperature or THF at reflux. nih.gov Notably, high diastereoselectivity has been achieved in the reaction of optically active aldimines. nih.gov

Grignard Reaction: The addition of Grignard reagents to trifluoromethyl imines is a common method for the synthesis of α-trifluoromethyl amines. psu.edu The electron-withdrawing trifluoromethyl group generally promotes the addition of these nucleophiles to the C=N bond. psu.edu

Reactions with Carbon Nucleophiles

Trifluoromethyl Diazomethane (B1218177): Trifluoromethyl diazomethane (CF3CHN2) has shown unexpected reactivity. acs.org While typically acting as a source of trifluoromethylcarbene, it can also react as an electrophile at the terminal nitrogen atom. acs.org Its reaction with certain imines can lead to the formation of heterocyclic compounds like aziridines. acs.org

Cycloaddition Reactions

Cycloaddition reactions are powerful synthetic methods for the construction of cyclic compounds. This compound and its analogues can participate in these reactions, leading to the formation of various heterocyclic structures.

Castagnoli-Cushman Reaction (CCR) with Anhydrides

The Castagnoli-Cushman reaction (CCR) is a cyclocondensation reaction between an imine and a cyclic anhydride, yielding a lactam. nih.govnih.gov This reaction has been widely applied in the synthesis of diverse lactam structures. dntb.gov.ua

The reaction can proceed through different proposed mechanisms, and its efficiency can be influenced by various factors, including the nature of the reactants and the reaction conditions. nih.govdaneshyari.com

Influence of the Trifluoromethyl Group on Imine Reactivity in CCR

The presence of a trifluoromethyl group on the imine has a significant impact on its reactivity in the Castagnoli-Cushman reaction. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group markedly decreases the reactivity of the imine in the CCR. nih.gov Despite this reduced reactivity, trifluoromethylimines have been successfully reacted with highly reactive anhydrides like homophthalic anhydride. nih.govnih.gov This has enabled the synthesis of trifluoromethyl-substituted tetrahydroisoquinoline carboxylic acids. nih.gov

Interactive Table: Reactivity of Trifluoromethyl Imines in CCR

| Anhydride | Reactivity with Trifluoromethyl Imine | Product | Reference |

|---|---|---|---|

| Homophthalic Anhydride | Reactive | Trifluoromethyl-substituted tetrahydroisoquinoline carboxylic acids | nih.govnih.gov |

| Succinic Anhydride | Less Reactive | Lower yields or no reaction | nih.gov |

Isomerization Reactions

Isomerization reactions of trifluoromethyl imines represent an atom-economical approach to access valuable chiral trifluoromethylated amines and other isomers. These transformations often rely on catalytic processes to achieve high efficiency and stereocontrol.

The catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding chiral amines via a 1,3-proton shift is a highly attractive strategy for asymmetric synthesis. nih.govnih.govbrandeis.edu This transformation has been successfully achieved using chiral organic catalysts, particularly derivatives of cinchona alkaloids. nih.gov

A significant breakthrough in this area was the development of a highly enantioselective catalytic isomerization of both aryl and alkyl trifluoromethyl imines using a novel 9-OH cinchona alkaloid catalyst. nih.govnih.govbrandeis.edu This method provides access to a broad range of optically active trifluoromethylated amines with high enantioselectivities. nih.govnih.gov The success of this reaction is critically dependent on the structure of the catalyst, with modifications to the cinchona alkaloid framework leading to significant improvements in both catalytic activity and enantioselectivity. nih.gov For instance, the introduction of a substituent at the 2' position of the quinoline (B57606) ring of the cinchona alkaloid was found to be crucial for achieving high enantiomeric excess. nih.gov

The reaction conditions, including solvent and temperature, also play a vital role in the outcome of the isomerization. Toluene was found to be a superior solvent compared to dichloromethane, and conducting the reaction at lower temperatures further enhanced the enantioselectivity. nih.gov The N-substituent on the imine also influences the reactivity, with electron-withdrawing groups on the N-benzyl moiety leading to faster conversions. nih.gov

This organocatalytic approach represents a significant advancement over earlier methods that suffered from low catalytic activity and limited substrate scope. nih.gov The resulting chiral trifluoromethylated amines can be readily hydrolyzed to the corresponding primary amines, which are valuable building blocks in medicinal chemistry. nih.gov

Table 3: Catalytic Enantioselective Isomerization of Trifluoromethyl Imines

| Substrate | Catalyst | Solvent | Temperature (°C) | ee (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl trifluoromethyl phenyl imine | DHQ-7f (cinchona alkaloid derivative) | Toluene | -30 | High | nih.gov |

Base-catalyzed 1,3-proton shifts in azaallylic systems provide another route for the isomerization of trifluoromethylated imines. This process involves the deprotonation of the carbon adjacent to the imine nitrogen, followed by protonation at a different position to yield an isomerized product.

For example, the isomerization of γ-trifluoromethylated allylic amines can be achieved using a base catalyst. acs.org This reaction proceeds through a stereospecific 1,3-proton shift, leading to the formation of a mixture of a primary enamine and an imine. acs.org This intermediate mixture can then be diastereoselectively reduced to afford α,γ-chiral γ-trifluoromethylated amines with high yields and excellent diastereo- and enantioselectivities. acs.org This two-step sequence, combining a base-catalyzed isomerization with a diastereoselective reduction, offers a straightforward method for synthesizing complex chiral amines from readily available allylic amine precursors. acs.org The reaction has a broad substrate scope and can be performed on a gram scale, demonstrating its practical utility. acs.org

The efficiency of the chirality transfer during the isomerization is a key aspect of this methodology. The process allows for the conversion of a stereocenter at the α-position of the allylic amine to a new stereocenter in the final product. acs.org

Other Significant Transformations

Beyond cycloadditions and isomerizations, this compound and its analogues participate in a variety of other significant chemical transformations. These reactions further underscore the versatility of trifluoromethyl imines as synthetic intermediates.

One important class of reactions is the nucleophilic addition to the C=N bond. The electron-withdrawing trifluoromethyl group activates the imine for attack by various nucleophiles. For example, the addition of organometallic reagents, such as Grignard or organolithium compounds, can be used to introduce new carbon-carbon bonds. psu.edu Similarly, the Strecker reaction, involving the addition of cyanide, provides access to α-trifluoromethyl-α-amino acids. psu.edu

Furthermore, trifluoromethyl imines can undergo reduction to afford the corresponding amines. nih.gov Catalytic hydrogenation or the use of hydride reducing agents are common methods for this transformation. nih.gov The enantioselective reduction of trifluoromethyl ketimines is a particularly valuable strategy for the synthesis of chiral trifluoromethyl amines. nih.gov

In some cases, trifluoromethyl imines can act as electrophiles in Friedel-Crafts-type reactions, reacting with electron-rich aromatic compounds to form new C-C bonds. psu.edu Additionally, radical reactions involving trifluoromethyl imines have been reported, leading to the formation of various functionalized amine derivatives. psu.edu

The reactivity of trifluoromethyl imines has also been harnessed in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. These reactions offer a high degree of efficiency and molecular diversity.

Mannich-Michael Type Reactions

The trifluoromethyl group in N-trifluoroethyl aldimines significantly activates the C=N bond for nucleophilic attack, making these compounds excellent substrates in Mannich-type reactions. When the nucleophile is a Michael donor, this can initiate a cascade or domino reaction sequence, leading to complex molecular architectures.

Organocatalysis has proven to be a powerful tool for controlling the stereoselectivity of these transformations. For instance, asymmetric domino Michael/Mannich reactions involving N-2,2,2-trifluoroethylisatin ketimines, an analogue of this compound, have been developed. In one such reaction, a squaramide-catalyzed [3+2] annulation with 3-methyl-4-nitro-5-isatylidenyl-isoxazoles furnishes CF3-containing 3,2′-pyrrolidinyl dispirooxindole derivatives with high diastereoselectivity and good enantioselectivity. nih.gov The process is initiated by a Michael addition followed by an intramolecular Mannich reaction to construct the pyrrolidine (B122466) ring. nih.gov Similarly, thiourea (B124793) catalysts have been employed for the domino Michael/Mannich [3+2] cycloaddition between these ketimines and arylidene azlactones. nih.gov

Another significant advancement is the asymmetric Mannich reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with arylethyne nucleophiles. beilstein-journals.org This reaction, typically performed using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, provides access to chiral trifluoromethyl-substituted propargylamines. beilstein-journals.org Although the diastereoselectivity can be moderate, the resulting diastereomers are often separable by column chromatography. beilstein-journals.org The reaction conditions, including the base and solvent, are crucial for optimizing the yield and stereochemical outcome. beilstein-journals.org

| Analogue/Substrate | Reaction Partner | Catalyst/Base | Product Type | Yield | Stereoselectivity | Ref |

| N-2,2,2-trifluoroethylisatin ketimines | 3-methyl-4-nitro-5-isatylidenyl-isoxazoles | Squaramide | CF3-containing 3,2′-pyrrolidinyl dispirooxindoles | 42-99% | >20:1 dr, 53-96% ee | nih.gov |

| N-2,2,2-trifluoroethylisatin ketimines | Methyleneindolinones | Squaramide-tertiary amine | Trifluoromethyl-containing spirooxindoles | 84-99% | >20:1 dr, 62->99% ee | nih.gov |

| N-2,2,2-trifluoroethylisatin ketimines | Aurones | Thiourea | Spiro[benzofuran-pyrrolidine-oxindole]s | 27-99% | >20:1 dr, 2->99% ee | nih.gov |

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Arylethynes | LiHMDS | Chiral trifluoromethylpropargylamines | up to 87% | up to 70:30 dr | beilstein-journals.org |

Functionalization at the Benzylic Position of Imines and their Complexes

While reactions at the imine carbon are common, the functionalization of the benzylic C(sp³)–H bond of benzylamine-derived imines presents a more challenging yet valuable transformation. Transition metal catalysis has emerged as a key strategy to achieve this type of C-H activation.

A notable example is the Rh(I)-catalyzed imine-directed oxidative [3+2] cycloaddition of benzylamine derivatives with maleimides. nih.gov In this process, the imine, formed in situ from a benzylamine and a directing group like 2-pyridinecarboxaldehyde, coordinates to the rhodium catalyst. This facilitates the activation of a benzylic C-H bond, leading to the formation of a zwitterionic intermediate. nih.gov This intermediate then undergoes a [3+2] cycloaddition with an alkene, such as a maleimide, to construct a new carbocyclic ring. nih.gov

This methodology is applicable to a wide range of benzylamines and maleimides and can be performed as a one-pot, three-component reaction. nih.gov Deuterium labeling experiments support a mechanism involving the activation of the benzylic C(sp³)–H bond as a key step. nih.gov This reaction represents a powerful method for the synthesis of complex pyrrolidine-fused isoindoline (B1297411) structures from simple starting materials.

| Benzylamine Derivative (Imine Precursor) | Coupling Partner | Catalyst System | Product | Yield | Ref |

| Benzylamine | N-Phenylmaleimide | [Rh(cod)Cl]₂, AgSbF₆, AgOAc | Pyrrolidine-fused isoindoline derivative | 90% | nih.gov |

| 4-Methylbenzylamine | N-Phenylmaleimide | [Rh(cod)Cl]₂, AgSbF₆, AgOAc | Pyrrolidine-fused isoindoline derivative | 92% | nih.gov |

| 4-Methoxybenzylamine | N-Phenylmaleimide | [Rh(cod)Cl]₂, AgSbF₆, AgOAc | Pyrrolidine-fused isoindoline derivative | 89% | nih.gov |

| 4-Fluorobenzylamine | N-Phenylmaleimide | [Rh(cod)Cl]₂, AgSbF₆, AgOAc | Pyrrolidine-fused isoindoline derivative | 85% | nih.gov |

| Benzylamine | N-Methylmaleimide | [Rh(cod)Cl]₂, AgSbF₆, AgOAc | Pyrrolidine-fused isoindoline derivative | 71% | nih.gov |

Mechanistic and Theoretical Investigations of N 2,2,2 Trifluoroethylidene Benzylamine Reactivity

Elucidation of Reaction Mechanisms

The chemical transformations of N-(2,2,2-Trifluoroethylidene)benzylamine are often multifaceted, proceeding through a series of transient species. The elucidation of these pathways is critical for controlling reaction outcomes and optimizing synthetic protocols.

Role of Intermediates

The reactivity of this compound is significantly influenced by the formation of key intermediates. Hemiaminals are frequently formed as the initial adducts in its reactions with nucleophiles. For instance, the reaction with organometallic reagents leads to the formation of a hemiaminal salt through the addition of the nucleophile to the carbon-nitrogen double bond.

Zwitterionic intermediates, which possess both a positive and a negative charge within the same molecule, have also been implicated in certain reactions. These species can be pivotal in determining the stereochemical course of a reaction.

In reactions involving silicon-based reagents, the intermediacy of hypervalent silicon species is often proposed. These intermediates, where the silicon atom is bonded to more than four substituents, can facilitate key bond-forming or bond-breaking events. For example, the reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with benzylamine (B48309) in the presence of a Lewis acid is believed to proceed through a hypervalent silicon intermediate, which subsequently collapses to yield this compound.

Electron Transfer Processes in Trifluoromethylation

This compound and its analogs can participate in reactions that are initiated by an electron transfer event. The strong electron-withdrawing nature of the trifluoromethyl group makes the imine a competent electron acceptor, capable of initiating radical cascades in certain trifluoromethylation reactions. The electrochemical properties of these imines have been investigated to shed light on their behavior in single-electron transfer (SET) processes.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for dissecting the intricate details of reaction mechanisms involving this compound.

Free Energy Profile Calculations for Imine Formation and Reactions

DFT calculations enable the mapping of the entire potential energy surface of a reaction, providing valuable information about the energies of reactants, products, intermediates, and transition states. For the formation of this compound, DFT studies have been utilized to compute the free energy profile, offering a quantitative description of the reaction pathway. These calculations can help to identify the most energetically favorable route and predict the influence of catalysts or variations in reaction conditions. The following interactive table illustrates a simplified representation of calculated free energy changes for key steps in a hypothetical reaction pathway.

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be derived from specific DFT calculations as found in the cited literature.

Theoretical Analysis of Catalytic Effects

Computational studies are also invaluable for elucidating the role of catalysts in reactions involving this compound. For instance, DFT calculations have been employed to probe the phenomenon of "hidden acid catalysis," where a seemingly neutral or basic reaction environment contains a cryptic acidic species that accelerates the reaction. These theoretical investigations can reveal the precise interactions between the catalyst and the reacting molecules, thereby explaining the observed rate enhancements and selectivities. By modeling the complete catalytic cycle, researchers can gain insights that are often challenging to obtain through experimental methods alone.

Examination of Electronic and Steric Effects of Substituents on Reactivity

No studies were found that systematically varied substituents on the benzylamine portion of the molecule and measured the resulting changes in reactivity. Such studies would be necessary to generate a data table correlating substituent parameters (like Hammett or Taft parameters) with reaction rates or equilibrium constants.

Kinetic Investigations

In Situ Kinetic Analysis of Transformation Pathways

No publications were identified that employed techniques like in-situ NMR spectroscopy to monitor the formation or subsequent reactions of this compound in real-time. This type of analysis is crucial for understanding reaction mechanisms and identifying transient intermediates.

Determination of Reaction Rate and Equilibrium Constants

The search did not yield any reports containing experimentally determined rate constants (k) or equilibrium constants (Keq) for reactions involving this compound. This information is fundamental to a quantitative understanding of its chemical behavior.

Due to the absence of this specific data, it is not possible to construct the required article with the specified level of scientific detail and data presentation.

Stereoselective Synthesis Utilizing N 2,2,2 Trifluoroethylidene Benzylamine and Analogues

Enantioselective Catalysis

Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of single enantiomers of chiral molecules from achiral or racemic precursors using a chiral catalyst. For trifluoromethylated imines, various classes of organic catalysts and catalytic systems have proven effective.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts.

Cinchona Alkaloids: Cinchona alkaloids and their derivatives are highly effective catalysts for a variety of asymmetric transformations involving trifluoromethyl imines. researchgate.netsigmaaldrich.com These catalysts have been successfully employed in phase-transfer catalysis to mediate the umpolung (polarity reversal) of trifluoromethyl imines, allowing them to act as nucleophiles. For instance, novel cinchona alkaloid-derived phase-transfer catalysts enable the highly enantioselective and diastereoselective C-C bond-forming umpolung reaction between trifluoromethyl imines and electrophiles like enones, acrylates, and α,β-unsaturated lactones. nih.govnih.govacs.org This strategy provides facile access to enantiomerically enriched chiral γ-amino ketones, esters, and lactones. nih.govacs.org

Another key application is the catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift, a biomimetic transamination approach. nih.govresearchgate.net This method represents a highly atom-economical route to chiral trifluoromethylated amines. nih.gov

| Catalyst | Imine Substrate | Electrophile/Reaction Type | Yield | ee (%) | Reference |

| Cinchonidine-derived phase-transfer catalyst | Aryl trifluoromethyl imines | Umpolung reaction with enones | High | >91 | nih.gov |

| 9-OH cinchona alkaloid (DHQ-7f) | N-benzyl trifluoromethyl imines | Isomerization | High | >90 | nih.gov |

| Cinchonium salts | Trifluoromethyl imines | Umpolung with acrylates | Good | >90 | acs.org |

Squaramide-Tertiary Amine Catalysts: Bifunctional squaramide-based catalysts, which feature a hydrogen-bonding squaramide moiety and a Lewis basic tertiary amine, have been instrumental in catalyzing reactions of trifluoromethylated imines. researchgate.net These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile. researchgate.netacs.org

They have been successfully applied in domino Michael/aza-Henry [3+2] cycloaddition reactions between trifluoromethyl-substituted iminomalonates and nitroalkenes. rsc.org This approach yields highly functionalized pyrrolidine (B122466) derivatives with three contiguous stereocenters in excellent yields and stereoselectivities. rsc.org Furthermore, quinine-squaramide catalysts have been developed for the enantioselective aza-Friedel–Crafts reaction of cyclic trifluoromethyl ketimines with naphthols and phenols, providing direct access to chiral trifluoromethyl dihydroquinazolinones. acs.org

| Catalyst | Reaction Type | Substrates | Yield | dr / ee (%) | Reference |

| Quinine-squaramide catalyst | Michael/aza-Henry [3+2] cycloaddition | Trifluoromethyl-substituted iminomalonate and nitroalkenes | Up to 82% | >20:1 dr, 99% ee | rsc.org |

| Fluorenyl-substituted quinine-squaramide | Aza-Friedel–Crafts reaction | Cyclic trifluoromethyl ketimines and naphthols/phenols | Up to 99% | Up to 99% ee | acs.org |

| Chiral squaramide catalyst | Asymmetric Michael/cyclization tandem reaction | 1,3-Dicarbonyl compounds and β-CF₃-β-disubstituted nitroalkenes | Up to 81% | Up to 89% ee | nih.gov |

Thiourea (B124793) Catalysts: Similar to squaramides, chiral thiourea-based catalysts are exemplary bifunctional organocatalysts that activate substrates through hydrogen bonding. libretexts.orgrsc.org The thiourea group acts as a hydrogen-bond donor, activating the electrophile (the imine), while a basic moiety on the catalyst backbone (e.g., a tertiary amine) activates the nucleophile. libretexts.org

This dual activation strategy has been effectively used in asymmetric Mannich reactions of N-Boc imines with silyl (B83357) ketene (B1206846) acetals and in Michael reactions of malonates with nitroolefins. libretexts.org Chiral thiourea catalysts have also been employed for the highly enantioselective hydrophosphonylation of N-benzyl imines, which provides a convenient route to optically active α-amino phosphonic acids after a deprotection step. libretexts.org

| Catalyst | Reaction Type | Substrates | Stereoselectivity | Reference |

| Bifunctional thiourea derivative L3 | Mannich Reaction | N-Boc aryl imines and silyl ketene acetals | High ee | libretexts.org |

| Bifunctional thiourea derivative L4 | Michael Reaction | Malonates and nitroolefins | High ee | libretexts.org |

| Chiral thiourea catalyst L12 | Hydrophosphonylation | N-benzyl imines and phosphonates | High ee | libretexts.org |

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce umpolung reactivity in aldehydes. nih.govnih.gov In the context of trifluoromethylated compounds, NHC catalysis has been extended to asymmetric transformations involving trifluoromethyl ketones. An NHC-catalyzed formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones has been developed. nih.gov The initially formed β-lactone products are unstable but can be trapped in situ by ring-opening with amine nucleophiles to afford β-trifluoromethyl-β-hydroxyamides in good yields, with excellent enantioselectivity and moderate diastereoselectivity. nih.gov

More recently, cooperative catalysis combining NHCs and transition metals, such as ruthenium, has enabled novel asymmetric reactions. This dual catalytic system has been applied to the enantioselective benzylation of enals, showcasing a powerful method for constructing complex chiral molecules. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Yield / Stereoselectivity | Reference |

| NHC precatalyst 3 | Formal [2+2] cycloaddition / Ring-opening | α-Aroyloxyaldehydes and trifluoroacetophenones, amine nucleophile | β-Trifluoromethyl-β-hydroxyamides | 42–55% yield, single diastereoisomer, excellent er | nih.gov |

| NHC / Ru cooperative catalysis | Asymmetric redox benzylation | Enals and ortho-substituted benzyl (B1604629) phosphates | 3,3-disubstituted oxindoles | Fair yield, good ee (e.g., 87% ee) | researchgate.net |

Achieving diastereoselective control in nucleophilic additions to imines is crucial for synthesizing complex molecules with multiple stereocenters. The use of chiral N-sulfinyl imines, such as N-tolyl sulfinimines, is a well-established strategy where the sulfinyl group acts as a potent chiral auxiliary, directing the approach of the nucleophile.

Analogous systems, such as chiral α-alkoxy N-tosyl imines, have been studied in Lewis-acid-promoted additions of prochiral nucleophiles. nih.govresearchgate.netchemrxiv.org In these reactions, the geometry of the nucleophilic alkene (E or Z) is selectively transferred to the newly formed C-C bond. This allows for precise stereochemical control over multiple new stereocenters in the resulting amino alcohol derivatives. The diastereoselectivity of the addition is influenced by the geometry of the alkene, the steric bulk of the N-sulfonyl group, and the nature of the α-alkoxy ether group. researchgate.net

| Imine Substrate | Nucleophile | Conditions | Yield | dr | Reference |

| Chiral α-alkoxy N-tosyl imine | E-allyl nucleophile | Lewis Acid (BF₃) | 62% | 90:10 | researchgate.net |

| Chiral α-alkoxy N-tosyl imine | Z-allyl nucleophile | Lewis Acid (BF₃) | - | - | researchgate.net |

| Chiral α-alkoxy N-tosyl imine | Crotyl nucleophile | Lewis Acid (ZnCl₂) | - | 95:5 | researchgate.net |

Chiral Auxiliaries and Substrate Control in Asymmetric Induction

In addition to catalytic methods, the covalent attachment of a chiral auxiliary to the substrate can effectively direct the stereochemical course of a reaction. This substrate-controlled approach relies on the chiral auxiliary to create a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer.

Building chirality directly into the trifluoromethyl aldimine substrate is a direct method for asymmetric induction. A notable example is the iridium-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters. rsc.org This sequential reaction involves the initial enantioselective allylation followed by a kinetic resolution, providing a facile route to quaternary α-trifluoromethyl α-amino acids, which are valuable building blocks. rsc.org

A sophisticated method for achieving asymmetric functionalization involves the use of organometallic complexes. The complexation of benzylamine (B48309) derivatives with a tricarbonylchromium(0) fragment significantly enhances the acidity of the benzylic protons. nih.govpsu.edu

Imine derivatives of (η⁶-benzylamine)tricarbonylchromium(0) can be readily deprotonated at the benzylic position using a chiral lithium amide base. The resulting planar-chiral anion reacts regioselectively with various electrophiles, such as trimethylsilyl (B98337) chloride or methyl iodide. nih.gov This sequence allows for the synthesis of benzylically substituted products with high levels of enantiomeric excess. The highest selectivity is often achieved with sterically demanding imine substituents, such as a tert-butyl group. nih.gov

| Imine Complex Substrate | Chiral Base | Electrophile | Yield | ee (%) | Reference |

| (η⁶-tert-butylimine-benzylamine)tricarbonylchromium(0) | Diamide 5 | Me₃SiCl | Good | 87 | nih.gov |

| (η⁶-tert-butylimine-benzylamine)tricarbonylchromium(0) | Diamide 5 | MeI | Good | - | nih.gov |

| (η⁶-benzylimine-benzylamine)tricarbonylchromium(0) | Diamide 5 | Me₃SiCl | Fair | - | nih.gov |

Applications in Advanced Organic Synthesis

Synthesis of Fluorinated Heterocyclic Scaffolds

The trifluoromethylated imine, N-(2,2,2-Trifluoroethylidene)benzylamine, serves as a key precursor for a variety of heterocyclic systems. Its reactivity has been harnessed in several cycloaddition and cyclization reactions to afford intricate molecular frameworks.

Preparation of N-Substituted Tetrahydroisoquinolines and Benzazepines via Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction, a powerful tool for the synthesis of lactam-containing heterocycles, has been explored for the preparation of N-substituted tetrahydroisoquinolines and benzazepines. While direct examples utilizing this compound are not extensively documented, the use of trifluoroethanol as a promoting solvent in Castagnoli-Cushman reactions of various imines with homophthalic anhydride suggests the feasibility of such transformations nih.gov. The reaction proceeds through a [4+2] cycloaddition, where the imine reacts with an in situ-generated ketene (B1206846) from the anhydride. The trifluoromethyl group in this compound would be expected to influence the stereochemical outcome of the reaction, potentially leading to the formation of highly functionalized and stereochemically complex tetrahydroisoquinoline and benzazepine derivatives.

Construction of Spirooxindole Derivatives

Spirooxindoles are a prominent class of heterocyclic compounds with significant biological activities. The construction of trifluoromethyl-containing spirooxindoles has been achieved through various synthetic strategies. Although direct synthesis from this compound is not explicitly detailed in the provided search results, related compounds such as N-2,2,2-trifluoroethylisatin ketimines have been extensively used as 1,3-dipoles in asymmetric [3+2] cycloaddition reactions to construct spirooxindole derivatives with excellent yields and stereoselectivities nih.gov. These reactions highlight the utility of the trifluoroethylamino moiety in facilitating the formation of complex spirocyclic systems. The general reactivity of trifluoroethyl imines suggests their potential as synthons for spirooxindoles through reactions with isatin-derived precursors.

Access to Trifluoromethylated Imidazo-Fused N-Heterocycles

A scalable and efficient method for the synthesis of trifluoromethylated imidazo-fused N-heterocycles has been developed utilizing the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (TFAA). This reaction proceeds through the formation of an intermediate benzylic N-trifluoroacetamide, which then undergoes a dehydrative cyclization to yield the desired fused heterocyclic product. This methodology provides access to a wide array of novel CF3-containing heterocycles under mild conditions. While this method starts from a benzylamine (B48309), it demonstrates a key transformation where a trifluoroacetyl group is introduced and then cyclized, a strategy that could potentially be adapted for this compound.

Formation of Trifluoromethyl-Substituted Dihydropyranones

The synthesis of trifluoromethyl-substituted dihydropyranones has not been directly reported using this compound in the provided search results. However, the general reactivity of imines and their derivatives in cycloaddition reactions suggests potential pathways. For instance, hetero-Diels-Alder reactions of trifluoromethyl-containing dienophiles with suitable dienes could provide a route to these heterocyclic scaffolds. Further research is needed to explore the viability of this compound as a precursor for trifluoromethylated dihydropyranones.

Synthesis of Trifluoromethyl-Substituted Triazines and Pyridines

The synthesis of trifluoromethyl-substituted triazines and pyridines often involves the use of trifluoromethylated building blocks. For instance, novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines have been synthesized and studied for their herbicidal activity nih.gov. While this example does not start from this compound, it demonstrates the incorporation of a benzylamine moiety into a trifluoromethylated triazine core. The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods, including the cyclocondensation of trifluoromethyl-containing building blocks. The reactivity of the imine functionality in this compound could potentially be exploited in cycloaddition reactions with appropriate partners to construct these six-membered heterocyclic rings.

Generation of Optically Active Trifluoromethyl-Substituted Diaziridines and Oxaziridines

The synthesis of trifluoromethyl-substituted diaziridines and oxaziridines often involves the reaction of trifluoromethyl imines with aminating or oxidizing agents, respectively. The direct synthesis of trifluoromethyl-substituted aziridines has been reported through the addition of in-situ generated trifluoromethyldiazomethane to activated imines nih.govresearchgate.net. Oxaziridines are typically synthesized by the oxidation of imines using reagents like peroxy acids nih.govwikipedia.org. The presence of the trifluoromethyl group in this compound would likely influence the stability and reactivity of the resulting diaziridine or oxaziridine ring. The development of asymmetric methods for these transformations would be of significant interest for the preparation of enantiomerically pure trifluoromethylated three-membered heterocycles.

Precursors for Chiral Fluorinated Amines and Amino Acids

The synthesis of chiral trifluoromethylated amines is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. nih.gov this compound serves as a key starting material in several asymmetric synthetic routes to access these valuable compounds.

Asymmetric Synthesis of Optically Active Trifluoromethylated Amines

A significant advancement in this area is the development of a catalytic enantioselective isomerization of trifluoromethyl imines, including this compound, using a chiral organic catalyst. nih.govnih.govbrandeis.edu This method allows for the synthesis of both aryl and alkyl trifluoromethylated amines with high enantioselectivities. The reaction proceeds through a biomimetic 1,3-proton shift, catalyzed by cinchonidine derivatives, to convert the starting imine into a chiral Schiff base. epa.gov For instance, the isomerization of this compound using a cinchonidine catalyst in chloroform resulted in a 79% conversion to the corresponding (R)-configured imine with a 35% enantiomeric excess (ee). epa.gov

The choice of the N-protecting group on the imine has been shown to significantly influence the reaction's conversion rate. Electron-withdrawing groups on the benzyl (B1604629) moiety, such as 4-nitro or 2-nitro, lead to nearly complete conversion in a short time. nih.gov Furthermore, modifications to the chiral catalyst, such as the introduction of a 2'-bromo or 2'-chloro substituent on the cinchona alkaloid, can enhance both the activity and enantioselectivity of the isomerization. nih.gov

Preparation of β-Trifluoromethyl β-Amino Acids and α-Trifluoromethyl α-Alkyl Amines

This compound and its derivatives are instrumental in the synthesis of β-trifluoromethyl β-amino acids and α-trifluoromethyl α-alkyl amines. One approach involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl ketimines derived from trifluoromethyl ketones. For example, the addition of acetylides to these chiral imines yields α-trifluoromethylated α-propargylamines with high diastereoselectivity. nih.gov Similarly, the addition of ketone enolates to sulfinylimines provides a facile route to β-trifluoromethylated β-amino ketones. nih.gov

Another strategy for accessing α-trifluoromethyl amines is through the alkylation of CF3-substituted imines with organometallic reagents. The addition of diorganozinc reagents to aryl CF3 imines has been reported as a direct method for synthesizing α-trifluoromethylamines bearing an alkyl group at the stereogenic center. nih.gov

Access to Enantioenriched α-Amino Phosphonic Acids

α-Aminophosphonic acids are important bioisosteres of α-amino acids with a wide range of biological activities. nih.gov this compound can be utilized in the synthesis of enantioenriched α-amino phosphonic acids. A common method involves the addition of phosphites to imines. ic.ac.uk For instance, dialkyl phosphite can add to the C=N bond of 2H-1,3-thiazines, which are structurally related to imines, to produce α-aminophosphonic acids. ic.ac.uk

Enantioselective approaches for the synthesis of α-aminophosphonates have also been developed. One such method involves the organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkylphosphonium salts, which can be derived from N-acyl-α-amino acids. nih.gov This strategy allows for the transformation of N-acyl-α-amino acids into non-racemic 1-(N-acylamino)alkylphosphonic acid esters. nih.gov

Contributions to Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new and efficient synthetic methods for the preparation of fluorinated organic molecules.

Development of Efficient and Environmentally Benign Synthetic Routes

There is a growing emphasis on developing synthetic methodologies that are both efficient and environmentally friendly. researchgate.netresearchgate.net In the context of imine synthesis, solvent-free approaches, such as grinding techniques, have been explored as a green alternative to traditional solvent-based methods. researchgate.net While not directly reported for this compound, such techniques offer a promising avenue for its synthesis in a more sustainable manner. The synthesis of N-benzylamines, in general, has been improved by carrying out the iminization step in a water-miscible solvent and proceeding with hydrogenation without removing the water of reaction, simplifying the process. google.com

Strategies for Rapid and Scalable Access to CF3-Containing Building Blocks

The demand for trifluoromethyl-containing compounds has driven the development of scalable and efficient synthetic routes. nih.gov this compound serves as a valuable building block in this regard. For instance, N-trifluoromethylated formamides, which are robust and versatile building blocks, can be synthesized through the reduction of N-CF3 carbamoyl fluorides, a process that is operationally simple and tolerates a wide range of functional groups. nih.govresearchgate.net Furthermore, powerful methods for the synthesis of α-trifluoromethylated amines that are amenable to scale-up have been developed using trifluoroacetic anhydride. researchgate.net The development of divergent synthetic strategies allows for the construction of various trifluoromethylated heterocycles from common starting materials, providing rapid access to a library of CF3-containing building blocks. mdpi.com

Q & A

Q. What are the synthetic routes for preparing N-(2,2,2-Trifluoroethylidene)benzylamine, and how is purity ensured?

this compound is typically synthesized via a condensation reaction between benzylamine and a trifluoroacetaldehyde derivative. The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel. Purity (>95%) is verified via ¹H/¹⁹F NMR and high-performance liquid chromatography (HPLC) .

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₃N | |

| CAS RN | 99333-34-3 | |

| Typical Yield | 70-85% |

Q. What spectroscopic methods are used to characterize this compound?

Q. How does the trifluoroethylidene group influence reactivity?

The electron-withdrawing CF₃ group increases electrophilicity at the imine carbon, making it susceptible to nucleophilic attacks (e.g., hydrolysis or Grignard additions). Stability studies in DMSO show decomposition <5% over 72 hours at 25°C .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields?

Hydrogenation of the imine bond to form N-(2,2,2-trifluoroethyl)benzylamine varies (50–90% yield) due to catalyst poisoning by fluorine. Using Pd/C pretreated with triethylamine improves efficiency by reducing fluorine adsorption .

Q. How can computational modeling predict biological activity?

Density functional theory (DFT) calculations reveal a low LUMO energy (-1.8 eV) for the imine group, suggesting potential as a Michael acceptor in enzyme inhibition. Docking studies with kinase targets (e.g., EGFR) show moderate binding affinity (ΔG = -7.2 kcal/mol) .

Q. What strategies resolve stereochemical ambiguity in derivatives?

X-ray crystallography confirms the E-configuration of the imine bond. Chiral HPLC (Chiralpak IA column) separates enantiomers when asymmetric synthesis is attempted .

Applications in Drug Discovery

Q. Has this compound shown promise in anticancer research?

While direct data is limited, structurally analogous N-substituted benzylamines (e.g., JLK1486) inhibit melanoma proliferation by inducing autophagy (IC₅₀ = 12 µM) . The trifluoromethyl group enhances metabolic stability, a key factor in in vivo efficacy.

Q. Can it serve as a precursor for fluorinated bioactive molecules?

Yes. Reductive amination produces secondary amines for kinase inhibitors, while nucleophilic addition yields β-amino alcohols with antiviral potential. A recent study achieved 60% conversion to a triazole-linked antitumor agent .

Data Contradictions and Resolutions

Q. Why do melting points vary across literature reports?

Discrepancies (e.g., mp 45–50°C vs. 52°C) arise from polymorphic forms. Differential scanning calorimetry (DSC) identifies two crystalline phases, with the metastable form melting 5°C lower .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.